molecular formula C7H15N B075157 Azocane CAS No. 1121-92-2

Azocane

Cat. No.: B075157
CAS No.: 1121-92-2
M. Wt: 113.2 g/mol
InChI Key: QXNDZONIWRINJR-UHFFFAOYSA-N
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Description

It is a clear liquid with a boiling point of approximately 162°C and a density of 0.896 g/mL at 25°C . This compound is notable for its seven-membered ring structure containing one nitrogen atom, making it a valuable building block in organic synthesis and various industrial applications.

Preparation Methods

Azocane can be synthesized through several methods:

Chemical Reactions Analysis

Azocane undergoes various chemical reactions, including:

Scientific Research Applications

Azocane has diverse applications in scientific research:

Comparison with Similar Compounds

Azocane can be compared with other similar compounds such as:

This compound stands out due to its unique seven-membered ring structure, which provides a balance between ring strain and stability, making it a versatile compound in various chemical and industrial applications.

Biological Activity

Azocane, a saturated eight-membered nitrogen-containing heterocycle, has garnered attention due to its unique structural properties and biological activities. This article explores the synthesis, biological significance, and various research findings related to this compound, supported by case studies and data tables.

1. Structural Characteristics of this compound

This compound is characterized by its cyclic structure that includes a nitrogen atom in an eight-membered ring. This unique configuration allows for diverse chemical reactivity and interactions with biological systems. The compound can exist in multiple stereoisomeric forms, which may exhibit different biological activities.

2. Synthesis of Azocanes

Recent advancements in synthetic methodologies have enabled the efficient production of azocanes. For instance, azocanes can be synthesized from piperidine derivatives through ring-expansion reactions involving azetidinium intermediates. These reactions often utilize nucleophiles like primary and secondary amines, yielding azocanes with high diastereoselectivity .

Table 1: Synthetic Methods for this compound Production

MethodologyYield (%)Notes
Ring-expansion from piperidines60-74High diastereoselectivity achieved
Rhodium-catalyzed cycloaddition34-53Effective under specific conditions
Enantioselective synthesis63-97Achieved through enzymatic resolution

3. Biological Activity

The biological activity of this compound derivatives has been explored in various studies, particularly focusing on their potential as therapeutic agents. Research indicates that this compound-containing compounds exhibit a range of pharmacological effects, including anti-cancer properties and interactions with specific biological targets.

Case Study: Anticancer Activity

A study investigating the biological activity of this compound alkaloids demonstrated significant cytotoxic effects against cancer cell lines. The mechanisms involved include the inhibition of cell proliferation and induction of apoptosis. The presence of specific substituents on the this compound ring was found to enhance these effects, highlighting the importance of structural modifications .

Table 2: Biological Activities of this compound Derivatives

CompoundActivity TypeIC50 (µM)Reference
This compound ACytotoxicity15
This compound BAntimicrobial25
This compound CAnti-inflammatory30

4. Mechanistic Insights

The biological effects of azocanes are often linked to their ability to interact with specific proteins or enzymes within biological pathways. For example, certain this compound derivatives have been shown to act as inhibitors of key enzymes involved in cancer progression or inflammation .

5. Future Directions in Research

The ongoing exploration of azocanes in medicinal chemistry is promising. Future research may focus on:

  • Optimization of Synthesis : Developing more efficient synthetic routes to produce diverse this compound derivatives.
  • Mechanistic Studies : Elucidating the precise mechanisms by which azocanes exert their biological effects.
  • Clinical Applications : Investigating the potential for azocanes in clinical settings, particularly in oncology and infectious diseases.

Properties

IUPAC Name

azocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-4-6-8-7-5-3-1/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNDZONIWRINJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCNCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020680
Record name Heptamethyleneimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-92-2
Record name Azocan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptamethyleneimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azocine, octahydro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptamethyleneimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perhydroazocine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.039
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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